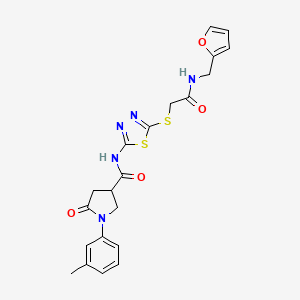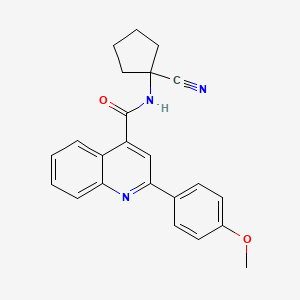
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of various diseases. It belongs to the class of drugs known as immunomodulatory agents and has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties.
Wirkmechanismus
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to involve modulation of the immune system and inhibition of angiogenesis. Lenalidomide has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and destruction of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. Lenalidomide has also been shown to modulate the immune system, leading to increased immune surveillance and destruction of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Lenalidomide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it useful for studying the immune system and angiogenesis. However, lenalidomide also has some limitations. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. It also has potential side effects, such as thrombosis and neutropenia, which must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on lenalidomide. One area of interest is the development of new analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of lenalidomide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is potential for the use of lenalidomide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
The synthesis of lenalidomide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form 1-cyanocyclopentene. This intermediate is then reacted with 2-aminophenylboronic acid to form the corresponding boronic acid derivative. The boronic acid derivative is then coupled with 4-chloroquinoline-2-carboxylic acid to form lenalidomide.
Wissenschaftliche Forschungsanwendungen
Lenalidomide has been extensively studied for its therapeutic potential in the treatment of various diseases, including multiple myeloma, myelodysplastic syndromes, and lymphoma. It has also been studied for its potential use in the treatment of solid tumors, such as prostate cancer and breast cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-17-10-8-16(9-11-17)21-14-19(18-6-2-3-7-20(18)25-21)22(27)26-23(15-24)12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWNTAVVLPAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

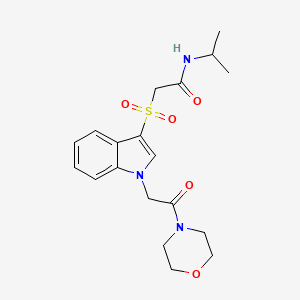
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
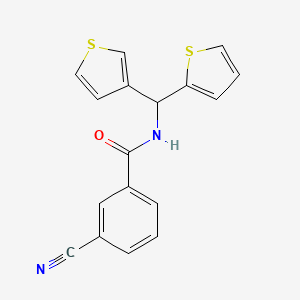
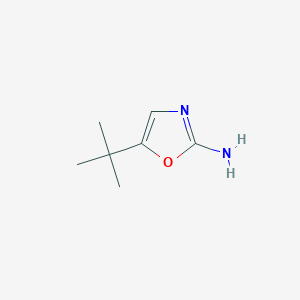
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)


![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
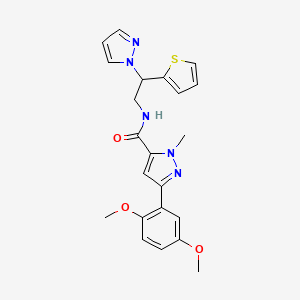
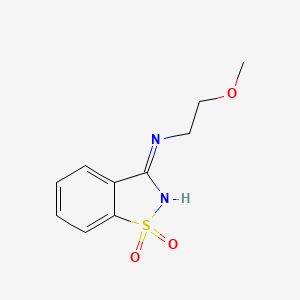
![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)
